molecular formula C15H15N3OS B11084594 3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

Cat. No.: B11084594
M. Wt: 285.4 g/mol
InChI Key: PSWPIQSMUOYGKC-UHFFFAOYSA-N
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Description

3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is a compound that belongs to the class of benzoyl thiourea derivatives. These compounds are known for their versatile applications in various fields such as medicine, agriculture, and analytical chemistry. The unique structure of this compound, which includes a benzamide moiety and a thiourea group, allows it to exhibit a wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline. The reaction is carried out in the presence of potassium thiocyanate, which facilitates the formation of the thiourea moiety. The compound is then fully crystallized and characterized using various spectroscopic techniques such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The benzamide and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Mechanism of Action

The mechanism of action of 3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The thiourea moiety allows the compound to form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes or proteins. This interaction can disrupt cellular processes, leading to antibacterial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is unique due to its specific substitution pattern on the benzamide and pyridine rings. This unique structure allows it to exhibit distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C15H15N3OS/c1-10-4-3-5-12(8-10)14(19)18-15(20)17-13-9-11(2)6-7-16-13/h3-9H,1-2H3,(H2,16,17,18,19,20)

InChI Key

PSWPIQSMUOYGKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=NC=CC(=C2)C

Origin of Product

United States

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